[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol
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Overview
Description
[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol: is a chemical compound that features a piperidine ring substituted with a brominated dimethoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol typically involves the following steps:
Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions to form the piperidine ring.
Hydroxymethylation: Finally, the piperidine derivative is hydroxymethylated using formaldehyde and a reducing agent to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: De-brominated product.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring and hydroxymethyl group may interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- [1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperidin-2-yl]methanol
- [1-[(5-Chloro-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol
- [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol
Comparison:
- Structural Differences: The position and type of halogen substitution (bromine vs. chlorine) and the position of the hydroxymethyl group (2-yl vs. 3-yl) can significantly impact the compound’s reactivity and biological activity.
- Unique Features: The specific substitution pattern in [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol may confer unique binding properties and reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-19-14-8-15(20-2)13(16)7-11(14)9-17-6-4-3-5-12(17)10-18/h7-8,12,18H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYAVBVYCAPWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCC2CO)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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